3,5-Dimethylcatechol

enzyme kinetics catechol dioxygenase meta-cleavage

3,5-Dimethylcatechol is the essential meta-substituted catechol for researchers requiring precise control over ring-cleavage pathways. Its unique substitution pattern makes it inert toward catechol-2,3-dioxygenase (meta-cleavage), serving as an ideal negative-control substrate for high-throughput screening and directed evolution. It is the only validated entry point for masked o-benzoquinone generation in bicyclo[2.2.2]octenone natural product synthesis and a calibrated low-potency reference for urease inhibitor SAR studies. Ensure your experiments produce interpretable results—procure 3,5-DMC with reliable ≥95% purity.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 2785-75-3
Cat. No. B1654822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylcatechol
CAS2785-75-3
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)O)C
InChIInChI=1S/C8H10O2/c1-5-3-6(2)8(10)7(9)4-5/h3-4,9-10H,1-2H3
InChIKeyYGLVLWAMIJMBPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylcatechol (CAS 2785-75-3): Structural Identity, Physicochemical Profile, and Scientific Procurement Context


3,5-Dimethylcatechol (3,5-DMC; CAS 2785-75-3; molecular formula C₈H₁₀O₂; molecular weight 138.16 g/mol) is a symmetrically di-methyl-substituted catechol derivative belonging to the xylenol class of benzenoid compounds [1]. Its substitution pattern—methyl groups occupying both meta positions relative to the 1,2-dihydroxy catechol core—constitutes a distinct regioisomer within the dimethylcatechol family that also includes 3,4-, 3,6-, and 4,5-dimethylcatechol. The compound is recognized as a microbial metabolite in aromatic hydrocarbon degradation pathways and serves as a versatile synthetic building block, with commercially available purity typically ≥95% . The 3,5-dimethyl substitution pattern imparts unique steric and electronic properties that fundamentally differentiate this compound from unsubstituted catechol and its other methyl-substituted congeners in enzyme recognition, ring-cleavage susceptibility, and biological target engagement.

Why 3,5-Dimethylcatechol Cannot Be Interchanged with Other Catechol Derivatives in Research and Industrial Workflows


Methyl substitution on the catechol ring is not a benign structural modification; the number and position of methyl groups profoundly alter enzyme substrate specificity, ring-cleavage pathway partitioning, and inhibitor-target engagement. 3,5-DMC is virtually inert toward catechol-2,3-dioxygenase (meta-cleavage) while remaining processable—albeit at reduced efficiency—by catechol-1,2-dioxygenase (ortho-cleavage), a selectivity profile opposite to that of its regioisomer 3,4-dimethylcatechol, which is efficiently cleaved by both pathways [1][2]. In urease inhibition, the rank order across seven tested catechols places 3,5-DMC near the bottom of the efficacy scale, with 3-methylcatechol being approximately 10-fold more potent [3]. These context-dependent performance differences mean that procuring a generic catechol or a different dimethyl isomer will yield erroneous results in experiments designed around the unique molecular recognition properties of the 3,5-disubstituted scaffold.

Quantitative Differentiation Evidence for 3,5-Dimethylcatechol Versus Closest Analogs


Catechol-2,3-Dioxygenase (Meta-Cleavage) Catalytic Efficiency: Near-Complete Substrate Exclusion of 3,5-DMC

Wild-type catechol-2,3-dioxygenase (C2,3O, EC 1.13.11.2) from Pseudomonas stutzeri OX1 discriminates against 3,5-DMC to a degree that functionally excludes it as a substrate. The turnover number (kcat) for 3,5-DMC is 0.36 s⁻¹ versus 180 s⁻¹ for unsubstituted catechol—a 500-fold reduction in catalytic rate. The Michaelis constant (KM) is 0.0738 mM for 3,5-DMC versus 0.001 mM for catechol, reflecting 74-fold weaker substrate binding [1]. The resulting catalytic efficiency (kcat/KM) is approximately 4.9 s⁻¹mM⁻¹ for 3,5-DMC compared to 180,000 s⁻¹mM⁻¹ for catechol, representing a ~37,000-fold discrimination. For context, 3-methylcatechol retains a kcat/KM of ~31,000 s⁻¹mM⁻¹ under identical conditions. A separate study using a coupled whole-cell assay confirmed that specific activity toward 3,5-DMC was merely 0.01% of the activity measured with catechol, compared to 0.05% for 3,6-dimethylcatechol and efficient cleavage of 3,4-dimethylcatechol [2].

enzyme kinetics catechol dioxygenase meta-cleavage bioremediation substrate specificity

Catechol-1,2-Dioxygenase (Ortho-Cleavage) Relative Activity: Intermediate Processing of 3,5-DMC Among Alkylcatechols

Catechol-1,2-dioxygenase (C1,2O, EC 1.13.11.1) from Rhodococcus rhodochrous N75 processes 3,5-DMC with 36% relative activity compared to catechol (set at 100%). This places 3,5-DMC in an intermediate position within the dimethylcatechol series: it is processed more efficiently than 3,4-DMC (21%) but substantially less efficiently than mono-substituted analogs 4-methylcatechol (76%) and 3-methylcatechol (64%) [1]. The 3,5-DMC reaction product is 3,5-dimethyl-cis,cis-muconate. This differential ortho-cleavage activity contrasts sharply with the meta-cleavage pathway, where 3,5-DMC is essentially inert. The ortho-pathway thus represents the only productive enzymatic ring-cleavage route available for this compound in microbial systems, a feature that distinguishes 3,5-DMC from 3,4-DMC, which is efficiently cleaved by both ortho- and meta-pathways [2].

ortho-cleavage catechol-1,2-dioxygenase intradiol dioxygenase alkylcatechol metabolism Rhodococcus

Urease Inhibition Potency: Rank-Order Positioning of 3,5-DMC Among Seven Catechol Derivatives

In a systematic head-to-head evaluation of six mono- and di-methyl-substituted catechols plus unsubstituted catechol as inhibitors of urease from Sporosarcina pasteurii (SPU) and Canavalia ensiformis (jack bean, JBU), 3,5-DMC ranked sixth out of seven compounds in inactivation proficiency. The rank order, determined by the k₁·k₂ product at 20 µM inhibitor concentration and validated by formation energies from DFT calculations, was: 3-methylcatechol (3MC) > 4,5-dimethylcatechol (4,5DMC) > 3,4-dimethylcatechol (3,4DMC) > 4-methylcatechol (4MC) > catechol (CAT) > 3,5-dimethylcatechol (3,5DMC) > 3,6-dimethylcatechol (3,6DMC) [1]. The crystal structure of the SPU-3,5DMC complex was solved at 1.61 Å resolution (PDB: 6ZO1), revealing a covalent thioether adduct with the active-site Cys322 residue via the same radical-based autocatalytic mechanism operative for all catechol inhibitors [1]. The inferior potency of 3,5-DMC relative to 3MC is attributed to steric hindrance from the methyl groups impeding the sulfanyl radical attack on the ortho position of the aromatic ring.

urease inhibition nickel enzyme catechol SAR antimicrobial target Sporosarcina pasteurii

Synthetic Utility as a Masked o-Benzoquinone (MOB) Precursor: Total Synthesis of ent-Penicillones A and B

3,5-DMC serves as a strategic precursor for generating masked o-benzoquinone (MOB) intermediates in natural product total synthesis. The symmetric 3,5-dimethyl substitution pattern is critical: it blocks undesired electrophilic aromatic substitution at the meta positions while leaving the catechol hydroxyl groups available for oxidation to the reactive o-benzoquinone. Weng et al. (2016) accomplished the total syntheses of ent-penicillones A and B from 3,5-DMC in 10 and 9 synthetic steps, respectively, employing a carbohydrate-templated asymmetric intramolecular Diels-Alder reaction of MOB 9 and an aqueous acid-catalyzed intramolecular aldol reaction as key transformations [1]. The 3,5-dimethyl pattern was essential for controlling the regiochemistry of the MOB generation and subsequent cycloaddition, enabling the construction of the bicyclo[2.2.2]oct-5-en-2-one core. Alternative dimethylcatechol regioisomers (3,4-DMC, 3,6-DMC) would produce MOB intermediates with different regiochemical outcomes, making them unsuitable for this specific synthetic route [1]. An earlier racemic total synthesis of (±)-penicillones A and B also utilized 3,5-DMC as the starting material [2].

total synthesis masked o-benzoquinone Diels-Alder natural product penicillone

Ortho- vs. Meta-Cleavage Pathway Partitioning: 3,5-DMC as a Selective Ortho-Pathway Substrate

3,5-DMC exhibits a unique and experimentally verified pathway-partitioning profile: it is productively processed only through the ortho-cleavage (intradiol) pathway, while the meta-cleavage (extradiol) pathway fails completely. In Alcaligenes eutrophus JMP 134, 3,5-DMC is not subject to metacleavage at all; the alternative ortho-cleavage proceeds but yields (+)-4-carboxymethyl-2,4-dimethylbut-2-en-4-olide as a dead-end metabolite rather than a productive TCA-cycle intermediate [1]. In Rhodococcus rhodochrous N75, ortho-cleavage of 3,5-DMC produces 3,5-dimethyl-cis,cis-muconate as a novel butenolide precursor [2]. This contrasts with 3,4-DMC, which is efficiently cleaved by both ortho- and meta-pathways, and with 3,6-DMC, which is also meta-cleavage-resistant but undergoes ortho-cleavage through a different regiochemical outcome. The selective ortho-pathway routing of 3,5-DMC makes it a valuable probe for dissecting the substrate specificity determinants of the two dioxygenase classes within a single organism.

ring-cleavage pathway ortho-pathway dead-end metabolite microbial degradation Alcaligenes eutrophus

High-Impact Application Scenarios for 3,5-Dimethylcatechol Based on Verified Differentiation Evidence


Negative-Control Substrate for Extradiol Dioxygenase Activity Assays and Directed Evolution Campaigns

When developing high-throughput screens for catechol-2,3-dioxygenase (meta-cleavage) activity—whether for enzyme engineering, mutant library screening, or bioremediation biocatalyst discovery—3,5-DMC serves as an ideal negative-control substrate. Its kcat/KM of only ~4.9 s⁻¹mM⁻¹ (versus 180,000 s⁻¹mM⁻¹ for catechol) and specific activity of 0.01% relative to catechol mean that any meta-cleavage signal observed with 3,5-DMC is negligible compared to catechol [1]. This allows researchers to use 3,5-DMC to establish assay background, verify that observed activity with test substrates is above the noise floor, and confirm that engineered enzyme variants retain selectivity profiles. In directed evolution of C2,3O toward expanded substrate scope (e.g., mutants T249A, T249G), 3,5-DMC provides a quantifiable benchmark for monitoring gained activity: wildtype kcat = 0.36 s⁻¹ versus mutant T249A kcat = 0.4-1.0 s⁻¹ [1].

Defined Intermediate Substrate for Catechol-1,2-Dioxygenase (Ortho-Cleavage) Specificity Studies

3,5-DMC occupies a precisely defined position in the substrate specificity landscape of catechol-1,2-dioxygenase (EC 1.13.11.1) from Rhodococcus rhodochrous N75, with 36% relative activity compared to catechol [1]. This intermediate activity level—sitting between 4-methylcatechol (76%), 3-methylcatechol (64%), and 3,4-DMC (21%)—makes 3,5-DMC an optimal substrate for structure-activity relationship (SAR) studies probing how the position and number of methyl substituents modulate intradiol dioxygenase catalysis. Because 3,5-DMC is exclusively routed through the ortho-pathway in microbial systems (zero meta-cleavage), experiments using this compound avoid the confounding analytical problem of competing ring-cleavage products that complicates interpretation of data obtained with 3,4-DMC or catechol [2][3].

Strategic Starting Material for Masked o-Benzoquinone (MOB) Diels-Alder Cycloaddition in Natural Product Total Synthesis

Synthetic organic chemistry laboratories engaged in total synthesis of bicyclo[2.2.2]octenone-containing natural products—including the penicillone, conduramine, and related polycyclic families—should procure 3,5-DMC as the entry point for masked o-benzoquinone generation. The symmetric 3,5-dimethyl substitution is mechanistically required: it directs oxidation exclusively to the desired MOB intermediate while the methyl groups serve as blocking groups that enforce correct regiochemistry in subsequent Diels-Alder cycloadditions [1]. The demonstrated 9-10 step total synthesis of ent-penicillones A and B from 3,5-DMC represents the only published asymmetric route to these natural products, with the 3,5-dimethyl pattern being irreplaceable for the carbohydrate-templated stereochemical strategy employed [1]. No alternative dimethylcatechol isomer has been validated for this synthetic sequence.

Low-Potency Reference Compound for Structure-Based Urease Inhibitor Development and Mechanistic Studies

Investigators developing urease inhibitors for therapeutic (H. pylori eradication, catheter-associated urinary tract infection prevention) or agricultural (urea fertilizer stabilization) applications can utilize 3,5-DMC as a mechanistically informative low-potency reference compound. The 1.61 Å resolution crystal structure of 3,5-DMC covalently bound to the Sporosarcina pasteurii urease active-site Cys322 (PDB: 6ZO1) [1] provides atomic-level detail of the thioether adduct geometry, hydrogen-bonding network to the dinuclear nickel center, and mobile flap conformation. Since 3,5-DMC ranks sixth of seven catechol inhibitors in inactivation potency, it serves as a calibrated low-activity benchmark against which more potent analogs (e.g., 3-methylcatechol, rank 1) can be quantitatively compared in structure-based drug design campaigns [1]. The steric hindrance introduced by the 3- and 5-methyl groups provides a rational basis for designing substituent patterns that either mimic (if low potency is desired for selectivity screening) or avoid (if high potency is the goal) the 3,5-dimethyl substitution geometry.

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